molecular formula C9H12O2S B13865274 Isopropyl 5-methyl-2-thiophenecarboxylate

Isopropyl 5-methyl-2-thiophenecarboxylate

Cat. No.: B13865274
M. Wt: 184.26 g/mol
InChI Key: GXXSPAFHHGNACK-UHFFFAOYSA-N
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Description

Isopropyl 5-methyl-2-thiophenecarboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an isopropyl group and a methyl group attached to the thiophene ring, along with a carboxylate ester functional group. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-methyl-2-thiophenecarboxylate typically involves the esterification of 5-methyl-2-thiophenecarboxylic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as vanadium, iron, or molybdenum complexes can be used to facilitate the reaction . The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of isopropyl 5-methyl-2-thiophenecarboxylate depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific structure and functional groups of the thiophene derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-methyl-2-thiophenecarboxylate is unique due to the specific combination of its functional groups, which can influence its reactivity and potential applications. The presence of the isopropyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

propan-2-yl 5-methylthiophene-2-carboxylate

InChI

InChI=1S/C9H12O2S/c1-6(2)11-9(10)8-5-4-7(3)12-8/h4-6H,1-3H3

InChI Key

GXXSPAFHHGNACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)OC(C)C

Origin of Product

United States

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